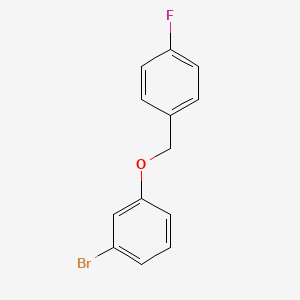

3-(4-Fluorobenzyloxy)-bromobenzene

Description

Contextual Overview of Fluorinated Benzyl (B1604629) Ethers in Contemporary Chemical Research

Fluorinated benzyl ethers represent a class of organic compounds that have found diverse applications in medicinal chemistry, materials science, and synthetic organic chemistry. The introduction of fluorine atoms into a benzyl ether moiety can significantly alter the molecule's physicochemical properties. These alterations include increased metabolic stability, enhanced binding affinity to biological targets, and modified electronic properties. In the realm of oligosaccharide synthesis, for instance, fluorinated benzyl ethers have been investigated as alternative protecting groups to enhance NMR spectral resolution, thereby simplifying complex structural analysis. acs.orgtandfonline.comorganic-chemistry.org The unique properties of these compounds also make them valuable in the design of liquid crystals and advanced polymers. acs.org

Significance and Academic Research Trajectories of Brominated Aromatic Ethers

Brominated aromatic ethers are key intermediates in organic synthesis, primarily due to the reactivity of the carbon-bromine bond. This bond serves as a versatile handle for a variety of chemical transformations, most notably in cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Stille reactions. numberanalytics.comlibretexts.org These reactions are fundamental in the construction of complex molecular architectures, including biaryl compounds, which are prevalent in many pharmaceuticals and agrochemicals. beilstein-journals.org Furthermore, the bromine atom can be readily displaced through nucleophilic aromatic substitution, providing another avenue for functionalization. beilstein-journals.org Research in this area often focuses on developing more efficient and environmentally friendly methods for the synthesis and application of these valuable intermediates. beilstein-journals.org

Scope and Objectives of Focused Academic Investigations on 3-(4-Fluorobenzyloxy)-bromobenzene

While extensive research exists for the broader classes of fluorinated benzyl ethers and brominated aromatic ethers, focused academic investigations specifically on this compound are limited. The primary objective of such investigations would be to thoroughly characterize this compound and explore its potential as a building block in the synthesis of more complex molecules. Key areas of interest would include:

The development of an efficient and scalable synthesis of this compound.

A comprehensive analysis of its physicochemical properties and spectroscopic data.

An exploration of its reactivity in various chemical transformations, particularly in palladium-catalyzed cross-coupling reactions.

The synthesis of novel derivatives with potential biological activity or unique material properties.

Current Research Landscape and Unaddressed Questions Pertaining to this compound

The current research landscape for this compound is sparse, with the compound primarily appearing in chemical supplier catalogs and in a patent as a chemical intermediate. chemicalbook.com This indicates that while it is a known compound, it has not been the subject of extensive academic study. Several unaddressed questions remain:

What are the precise physicochemical properties of this compound, such as its melting point, boiling point, and solubility in various solvents?

What are the detailed spectroscopic characteristics (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry) of the pure compound?

What is the optimal and most efficient synthetic route to produce this compound with high purity and yield?

What is the full scope of its reactivity, and can it be utilized as a precursor for the synthesis of novel pharmaceuticals, agrochemicals, or advanced materials?

Are there any unique biological activities or material properties associated with the specific combination of the 4-fluorobenzyloxy and 3-bromophenyl moieties in this molecule?

Answering these questions through dedicated research would not only fill a gap in the chemical literature but also potentially unlock new applications for this intriguing molecule.

Synthesis and Properties

The synthesis of this compound can be approached through established methods for ether formation. The most common and direct method would likely be the Williamson ether synthesis. youtube.commasterorganicchemistry.comlibretexts.orgedubirdie.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, it would entail the reaction of 3-bromophenol (B21344) with 4-fluorobenzyl bromide in the presence of a suitable base, such as potassium carbonate or sodium hydride, in an appropriate solvent like acetone (B3395972) or dimethylformamide.

Another potential synthetic route is the Ullmann condensation, which is a copper-catalyzed reaction between an aryl halide and an alcohol. acs.orgtandfonline.comorganic-chemistry.orgbeilstein-journals.orgnih.gov This method is particularly useful for the formation of diaryl ethers but can also be adapted for the synthesis of aryl benzyl ethers.

The physicochemical properties of this compound are not extensively documented in the public domain. However, based on its structure, it is expected to be a high-boiling liquid or a low-melting solid, with poor solubility in water and good solubility in common organic solvents.

Interactive Data Tables

Table 1: Reactants for the Williamson Ether Synthesis of this compound

| Compound Name | Molecular Formula | Role in Synthesis |

| 3-Bromophenol | C₆H₅BrO | Nucleophile precursor |

| 4-Fluorobenzyl bromide | C₇H₆BrF | Electrophile |

| Potassium Carbonate | K₂CO₃ | Base |

| Acetone | C₃H₆O | Solvent |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-[(4-fluorophenyl)methoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFO/c14-11-2-1-3-13(8-11)16-9-10-4-6-12(15)7-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWVGNILIVLUOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374573 | |

| Record name | 3-(4-Fluorobenzyloxy)-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845866-52-6 | |

| Record name | 1-Bromo-3-[(4-fluorophenyl)methoxy]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845866-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Fluorobenzyloxy)-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 845866-52-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Preparations of 3 4 Fluorobenzyloxy Bromobenzene and Analogues

Retrosynthetic Analysis and Strategic Considerations for 3-(4-Fluorobenzyloxy)-bromobenzene

Retrosynthetic analysis of this compound reveals two primary bond disconnections for the central ether linkage. The first and most common disconnection is the C-O bond, leading to two potential precursor pairs: 3-bromophenol (B21344) and 4-fluorobenzyl halide (or another suitable electrophile), or 3-bromobenzyl halide and 4-fluorophenol. The choice between these two pathways often depends on the commercial availability of the starting materials, their relative reactivity, and the potential for side reactions.

A second, less common, retrosynthetic disconnection involves the formation of one of the aryl-heteroatom bonds, which is generally a more complex transformation. For the synthesis of this compound, the C-O disconnection is the most strategically sound approach.

Established Synthetic Routes to this compound

Several established methods are employed for the synthesis of diaryl ethers like this compound. These can be broadly categorized into nucleophilic substitution reactions and transition metal-catalyzed etherifications.

Nucleophilic Substitution Approaches (e.g., Williamson Ether Synthesis Variants)

The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide. masterorganicchemistry.comwikipedia.orgyoutube.com In the context of this compound, this typically involves the deprotonation of 3-bromophenol with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from 4-fluorobenzyl halide.

The reaction is generally carried out in a polar aprotic solvent to facilitate the SN2 mechanism. masterorganicchemistry.com A phase transfer catalyst, such as tetrabutylammonium (B224687) bromide, can be employed to enhance the reaction rate by transporting the phenoxide from an aqueous or solid phase to the organic phase containing the alkyl halide. utahtech.edu

Table 1: Key Parameters in Williamson Ether Synthesis

| Parameter | Description | Typical Conditions |

| Base | Deprotonates the phenol (B47542) to form the reactive phenoxide. | Potassium carbonate, sodium hydroxide, sodium hydride. youtube.com |

| Solvent | Solubilizes reactants and facilitates the reaction. | Acetone (B3395972), DMF, DMSO. |

| Leaving Group | The group displaced by the nucleophile on the benzyl (B1604629) halide. | Bromide, chloride, mesylate, tosylate. wikipedia.org |

| Temperature | Influences reaction rate and selectivity. | Room temperature to reflux. |

A similar approach involves the reaction of 4-hydroxybenzaldehyde (B117250) with 3-fluorobenzyl bromide, followed by further transformations. chemicalbook.com

Palladium-Catalyzed Etherification Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-O bonds, offering an alternative to the classical Williamson ether synthesis, especially for less reactive aryl halides. While typically used for coupling aryl halides with alcohols, modifications of these methods can be adapted for the synthesis of diaryl ethers.

The general mechanism involves the oxidative addition of the aryl halide to a low-valent palladium complex, followed by reaction with the alcohol or phenoxide and subsequent reductive elimination to afford the ether and regenerate the catalyst. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed. nih.gov For instance, palladium complexes with ligands like AdBippyPhos have been shown to catalyze the etherification of aryl halides. nih.gov

Precursor Synthesis via Directed Ortho-Metalation or Halogenation

The synthesis of the key precursors, 3-bromophenol and 4-fluorobenzyl alcohol, often requires specific regioselective functionalization of aromatic rings.

Directed Ortho-Metalation (DoM): This strategy allows for the specific functionalization of an aromatic ring at the position ortho to a directing metalation group (DMG). uwindsor.cabaranlab.orguwindsor.cascispace.comorganic-chemistry.org For example, a suitably protected phenol could be subjected to DoM, followed by quenching with an electrophilic bromine source to introduce the bromo substituent at the desired position.

Halogenation: Direct halogenation of an aromatic precursor is another common method. For instance, the bromination of 4-fluoronitrobenzene using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can yield 3-bromo-4-fluoronitrobenzene, which can then be further elaborated. researchgate.net Similarly, the bromination of 4-fluorobenzaldehyde (B137897) can be achieved using a mixture of oleum, iodine, and zinc bromide, followed by the addition of bromine. google.com The synthesis of 3-bromo-4-fluoro-benzoic acid from fluorobenzene (B45895) has also been reported, involving acylation followed by bromination. google.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Synthesis

Optimizing reaction conditions is critical to maximize the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of base, solvent, temperature, and catalyst system. For instance, in the Williamson ether synthesis, the strength and stoichiometry of the base can significantly impact the extent of phenoxide formation and minimize side reactions. The reaction temperature is another crucial factor; while higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts.

In palladium-catalyzed reactions, the choice of ligand, palladium precursor, base, and solvent are all interconnected and must be carefully optimized for each specific substrate combination. For example, the use of specific phosphine ligands can dramatically improve the efficiency of the catalytic cycle. nih.gov

Novel Synthetic Pathways and Chemo-selective Transformations Leading to this compound

Research into novel synthetic methodologies continues to provide new avenues for the preparation of diaryl ethers. These include the development of more efficient and selective catalysts for cross-coupling reactions and the exploration of new reaction pathways.

Furthermore, the application of photocatalysis in C-O bond formation is an emerging area that could offer mild and selective methods for the synthesis of compounds like this compound.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves the careful selection of reagents, solvents, and reaction conditions to maximize efficiency and minimize waste and toxicity.

A primary method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 3-bromophenol to form a phenoxide, which then acts as a nucleophile to displace the bromide from 4-fluorobenzyl bromide. To align with green chemistry principles, the choice of base and solvent is crucial. The use of a strong, yet safe, base and a recyclable or biodegradable solvent is preferred.

Phase-transfer catalysis (PTC) represents a significant green improvement for the Williamson ether synthesis. wikipedia.orggoogle.com PTC facilitates the reaction between reactants in different phases (e.g., an aqueous phase containing the phenoxide and an organic phase containing the benzyl halide), eliminating the need for hazardous, anhydrous, and often high-boiling polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. wikipedia.orgalfa-chemistry.com This technique can lead to faster reactions, higher yields, and easier product separation, thereby reducing energy consumption and waste generation. google.com

Another green approach is the use of microwave-assisted synthesis. Microwave irradiation can significantly accelerate the rate of reaction, often leading to higher yields in shorter timeframes compared to conventional heating methods. This reduction in reaction time translates to substantial energy savings, a key tenet of green chemistry.

The principles of atom economy are also a key consideration. While the Williamson ether synthesis itself has a good atom economy, the choice of reagents and the minimization of side reactions are important for maximizing the incorporation of starting material atoms into the final product.

The following table outlines reaction conditions for the synthesis of a structurally similar compound, 4-(3-fluoro-benzyloxy)-benzaldehyde, which illustrates the application of these principles.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 4-Hydroxybenzaldehyde | 3-Fluorobenzyl bromide | Potassium carbonate | Acetone | 60 | 5 | 94.4 | chemicalbook.com |

| 4-Hydroxybenzaldehyde | 3-Fluorobenzyl methanesulfonate | Not specified | Not specified | Not specified | Not specified | 97.5 | chemicalbook.com |

Scalable Synthetic Approaches for Laboratory and Pilot-Scale Production

The scalability of a synthetic route is a critical factor for the transition from laboratory-scale research to pilot-plant and industrial production. For this compound, the Williamson ether synthesis is a robust and well-understood reaction that is amenable to scale-up.

For laboratory-scale synthesis, the reaction can be conveniently carried out in standard glassware using common laboratory solvents and heating methods. The purification of the product is typically achieved through extraction and column chromatography.

When considering pilot-scale production, several factors must be addressed. The choice of solvent becomes more critical, with a preference for those that are less hazardous, have lower environmental impact, and are easily recoverable. The use of phase-transfer catalysts is particularly advantageous in large-scale synthesis as it allows for the use of more environmentally benign and cost-effective solvent systems, such as toluene-water mixtures. wikipedia.org

The management of reaction exotherms and the efficient mixing of reactants are also key considerations in larger reactors. The heat generated during the reaction needs to be effectively controlled to ensure safety and prevent side reactions. The choice of reactor design and agitation system is therefore important.

Purification methods may also need to be adapted for larger scales. While chromatography is suitable for laboratory preparations, crystallization or distillation are often more practical and economical for pilot-plant and industrial-scale production.

The following table provides a hypothetical comparison of reaction parameters for the synthesis of this compound at different scales, based on typical considerations for Williamson ether synthesis.

| Parameter | Laboratory Scale (grams) | Pilot-Plant Scale (kilograms) |

| Reactants | 3-Bromophenol, 4-Fluorobenzyl bromide | 3-Bromophenol, 4-Fluorobenzyl bromide |

| Base | Potassium Carbonate (K2CO3) or Sodium Hydride (NaH) | Potassium Carbonate (K2CO3) or Sodium Hydroxide (NaOH) |

| Solvent | Acetone, DMF, or Acetonitrile | Toluene/Water with Phase-Transfer Catalyst |

| Catalyst | None or Phase-Transfer Catalyst (e.g., TBAB) | Phase-Transfer Catalyst (e.g., TBAB) |

| Temperature | 60-80°C | 80-110°C |

| Reaction Time | 4-12 hours | 8-24 hours |

| Work-up | Extraction, Washing | Phase Separation, Washing |

| Purification | Column Chromatography | Crystallization or Vacuum Distillation |

This table illustrates the adjustments that are typically made when scaling up the synthesis of diaryl ethers. The move towards more cost-effective and safer reagents and solvents, along with changes in purification techniques, are hallmarks of a successful scale-up strategy.

Structure Activity Relationship Sar Studies and Molecular Design Principles Based on 3 4 Fluorobenzyloxy Bromobenzene

Systematic Structural Modifications of the Bromobenzene (B47551) Core and Impact on Molecular Recognition

The bromobenzene core of 3-(4-Fluorobenzyloxy)-bromobenzene offers several avenues for systematic modification to probe its role in molecular interactions. The position and nature of the substituents on this ring are critical determinants of binding affinity and selectivity.

The bromine atom at the 3-position is a key feature. Its moderate size and lipophilicity can contribute to van der Waals interactions within a hydrophobic pocket of a target protein. Furthermore, its ability to participate in halogen bonding—an often-underappreciated non-covalent interaction—can provide directional and specific contacts with electron-donating groups in a binding site, such as carbonyl oxygens or aromatic rings.

Systematic replacement of the bromine atom with other halogens (F, Cl, I) would systematically alter both the size and halogen bond-donating capacity, as illustrated in the hypothetical data in Table 1. A move from fluorine to iodine would increase the size and polarizability, potentially enhancing van der Waals forces, but could also introduce steric hindrance.

Further modifications could involve the introduction of additional substituents on the bromobenzene ring. Small electron-donating (e.g., methyl) or electron-withdrawing (e.g., cyano, nitro) groups could modulate the electronic properties of the ring and its potential for π-stacking or other electronic interactions.

Table 1: Hypothetical Impact of Halogen Substitution on the Bromobenzene Core on Binding Affinity

| Halogen at position 3 | Halogen Bond Donor Strength | Lipophilicity (logP) Contribution | Potential Impact on Binding Affinity |

| -F | Weak | Low | Reduced affinity if halogen bonding is critical. |

| -Cl | Moderate | Moderate | A balance of size and halogen bonding potential. |

| -Br | Strong | High | Potentially optimal for halogen bonding and hydrophobic interactions. |

| -I | Very Strong | Very High | May provide strong halogen bonds but could introduce steric clashes. |

Variations of the Fluorobenzyloxy Moiety and Their Influence on Molecular Interactions

The 4-fluorobenzyloxy moiety is a versatile component that can be systematically altered to fine-tune interactions with a target protein. The fluorine atom, the benzyl (B1604629) group, and the ether linkage all play distinct roles.

The para-fluorine substitution is a common tactic in medicinal chemistry. The small size of fluorine means it often acts as a bioisostere for a hydrogen atom, minimizing steric perturbation. However, its high electronegativity can significantly alter the electronic properties of the benzyl ring, influencing its ability to participate in π-π or cation-π interactions. Furthermore, the C-F bond can act as a weak hydrogen bond acceptor and can influence local molecular conformation through dipole-dipole interactions. Moving the fluorine to the ortho or meta positions would subtly change these electronic and steric profiles, potentially leading to different binding orientations.

The benzylic ether linkage provides flexibility, allowing the two aromatic rings to adopt a range of conformations to fit a binding site. However, this flexibility can also be a liability, leading to an entropic penalty upon binding. Replacing the ether oxygen with sulfur (a thioether) or an amino group (a secondary amine) would alter the bond angles, length, and hydrogen bonding capacity of the linker, providing a means to explore the geometric requirements of the binding pocket.

In studies of inhibitors for various targets, including kinases, the 4-fluorobenzyl group has been shown to be well-tolerated and can contribute to improved binding affinity. For instance, in a series of naphthalene-based inhibitors of the Keap1-Nrf2 protein-protein interaction, a 2-(4-fluorobenzyloxy) substitution was found to be highly effective.

Table 2: Hypothetical SAR of Modifications to the Fluorobenzyloxy Moiety

| Modification | Potential Effect on Molecular Interactions |

| Fluorine Position | |

| ortho-Fluoro | May induce a specific torsional preference; potential for intramolecular interactions. |

| meta-Fluoro | Alters electronic distribution and potential for dipole interactions. |

| para-Fluoro | Enhances metabolic stability; can act as a hydrogen bond acceptor. |

| Linker Variation | |

| Thioether (-S-) | Increases linker length and alters bond angle; potential for different hydrophobic interactions. |

| Amine (-NH-) | Introduces a hydrogen bond donor; potential for salt bridge formation if protonated. |

| Benzyl Ring Substitution | |

| Additional electron-withdrawing groups | Modulates π-system electronics; can enhance or reduce π-stacking. |

| Electron-donating groups | Increases electron density of the ring; may favor cation-π interactions. |

Conformational Analysis and Stereochemical Considerations in this compound Analogues

The presence of the fluorine atom can influence these conformational preferences. The strong C-F bond dipole can engage in dipole-dipole interactions with other parts of the molecule or with the solvent, subtly shifting the conformational equilibrium. For instance, studies on fluorinated organic molecules have shown that the gauche effect, driven by hyperconjugation, can favor specific staggered conformations. While not a classic 1,2-difluoroethane (B1293797) system, the electronic influence of the fluorine can still impact the rotational barrier around the adjacent bonds.

Introducing stereocenters into analogues of this compound would add another layer of complexity and opportunity for enhancing selectivity. For example, adding a methyl group to the benzylic carbon would create a chiral center. The (R) and (S) enantiomers would present the two aromatic rings in different spatial arrangements, and it is highly likely that a biological target would show preferential binding to one enantiomer over the other. This stereochemical preference would provide valuable information about the three-dimensional shape of the binding site.

Computational and Experimental Determination of Pharmacophore Models Derived from this compound

A pharmacophore model for a class of compounds based on the this compound scaffold would likely consist of several key features. The development of such a model would typically involve aligning a set of active analogues and identifying the common chemical features that are essential for biological activity.

Based on the structure of the parent compound, a hypothetical pharmacophore model could include:

Two Aromatic/Hydrophobic Regions: One corresponding to the bromobenzene ring and the other to the fluorobenzyl ring. These are likely to make contact with hydrophobic residues in the binding pocket.

A Halogen Bond Donor: The bromine atom.

A Hydrogen Bond Acceptor: The ether oxygen.

A Hydrogen Bond Acceptor/Negative Ionizable Feature: The fluorine atom.

The spatial relationship between these features would be critical. The distance and angles between the centroids of the aromatic rings, the bromine atom, and the ether oxygen would define the three-dimensional query for virtual screening to identify new, structurally diverse compounds with the potential for similar biological activity. The "benzyloxy pharmacophore" has been identified as a key feature in inhibitors of various enzymes, such as monoamine oxidase, highlighting the general importance of this motif in molecular recognition.

Table 3: Hypothetical Pharmacophore Features of this compound

| Pharmacophore Feature | Corresponding Chemical Group | Potential Interaction Type |

| Aromatic/Hydrophobic 1 | Bromobenzene ring | Hydrophobic, π-stacking |

| Aromatic/Hydrophobic 2 | Fluorobenzyl ring | Hydrophobic, π-stacking |

| Halogen Bond Donor | Bromine atom | Halogen bonding |

| Hydrogen Bond Acceptor | Ether oxygen | Hydrogen bonding |

| Hydrogen Bond Acceptor | Fluorine atom | Weak hydrogen bonding, dipole interactions |

Design of Focused Libraries Based on the this compound Scaffold for Molecular Probing

The this compound scaffold is an excellent starting point for the design of focused chemical libraries to probe the SAR of a particular biological target. A focused library would involve the systematic variation of different parts of the molecule to explore the chemical space around the initial hit.

A typical strategy for library design would involve a combinatorial approach, where different building blocks are combined to generate a diverse set of related molecules. For this scaffold, one could envision a library with three points of diversity:

R1 (on the bromobenzene ring): A set of small substituents to probe for additional interactions (e.g., -H, -CH3, -Cl, -CN).

R2 (on the benzyl ring): Variations in the substitution pattern of the fluorine, or its replacement with other groups (e.g., 4-F, 3-F, 2-F, 4-Cl, 4-CH3).

Linker (X): Replacement of the ether oxygen with other functionalities (e.g., -S-, -NH-, -CH2-).

The synthesis of such a library could be achieved through parallel synthesis techniques. For example, a set of substituted 3-bromophenols could be reacted with a library of substituted benzyl halides to generate a matrix of final products. This approach allows for the rapid generation of hundreds of compounds for biological screening. The design of such libraries is a common strategy in drug discovery, particularly for targets like protein kinases, where the diaryl ether motif is a known privileged structure.

The results from screening this focused library would provide a detailed map of the SAR landscape, guiding the subsequent optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties.

Molecular Interactions and Mechanistic Insights of 3 4 Fluorobenzyloxy Bromobenzene with Biological Targets in Vitro/molecular Level

In Vitro Binding Affinity Studies with Recombinant Proteins, Enzymes, and Receptors

The 3-(4-fluorobenzyloxy)phenyl scaffold is integral to a class of quinazoline derivatives that have been investigated for their anticancer properties. These compounds have been shown to exhibit significant binding affinities for specific molecular targets, most notably the epidermal growth factor receptor (EGFR) tyrosine kinase.

One such derivative, 4-(3-chloro-4-(3-fluorobenzyloxy)phenylamino)-6-(5-((N,N-diethyl(aminoethyl))aminomethyl)furan-2-yl)quinazoline, has demonstrated potent inhibitory effects against wild-type EGFR tyrosine kinase (EGFRwt-TK) with a half-maximal inhibitory concentration (IC50) value of 15.60 nM. tandfonline.com The in vitro antiproliferative activity of this compound has been evaluated against a panel of human cancer cell lines, showcasing its broad-spectrum potential. The IC50 values, which represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells, are detailed in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| SW480 | Colon Cancer | 4.21 |

| A549 | Lung Cancer | 4.10 |

| A431 | Skin Cancer | 2.09 |

| NCI-H1975 | Lung Cancer | 5.13 |

This table displays the in vitro antiproliferative activities of 4-(3-chloro-4-(3-fluorobenzyloxy)phenylamino)-6-(5-((N,N-diethyl(aminoethyl))aminomethyl)furan-2-yl)quinazoline against various human cancer cell lines. tandfonline.com

The data indicates that the combination of the 3-chloro-4-(3-fluorobenzyloxy)phenylamino group at the 4-position of the quinazoline core contributes significantly to the potent antiproliferative activity of these molecules. tandfonline.com

Mechanistic Investigations of Enzyme Inhibition and Activation (Molecular Level)

Derivatives of 3-(4-Fluorobenzyloxy)-bromobenzene, particularly the quinazoline series, function primarily as enzyme inhibitors. The mechanism of action for these compounds has been elucidated through a combination of enzymatic assays and computational modeling. The primary target identified for the anticancer activity of these derivatives is the EGFR tyrosine kinase.

The inhibition of EGFR by these compounds is a key mechanism in preventing cancer cell proliferation, as EGFR is often overexpressed in various tumors and its activation leads to downstream signaling cascades that promote cell growth and division. The 3-(4-fluorobenzyloxy)phenyl moiety plays a critical role in anchoring the inhibitor within the ATP-binding pocket of the EGFR kinase domain, thereby preventing the phosphorylation of substrate proteins and halting the signaling pathway. Molecular docking studies have further illuminated this mechanism, revealing that the inhibitor forms stable interactions with key amino acid residues in the active site of the enzyme. tandfonline.com

Analysis of Ligand-Target Complex Formation and Dynamics via Biophysical Methods

The formation of a stable complex between the ligand (the quinazoline derivative) and its biological target (EGFR tyrosine kinase) is essential for its inhibitory activity. While direct biophysical analyses such as X-ray crystallography or NMR spectroscopy for these specific derivatives are not widely published, molecular docking simulations provide valuable insights into the ligand-target interactions at a molecular level.

These computational studies predict that the 4-(3-chloro-4-(3-fluorobenzyloxy)phenylamino) portion of the molecule occupies the hydrophobic pocket of the EGFR kinase domain. The simulations show the formation of multiple hydrogen bonds between the quinazoline core of the inhibitor and the protein, which contributes to the stability of the complex. tandfonline.com For instance, molecular docking of 4-(3-chloro-4-(3-fluorobenzyloxy)phenylamino)-6-(5-((N,N-diethyl(aminoethyl))aminomethyl)furan-2-yl)quinazoline with EGFRwt-TK predicted the formation of three hydrogen bonds, which is one more than observed with the known inhibitor lapatinib, potentially explaining its high potency. tandfonline.com These non-covalent interactions are crucial for the sustained inhibition of the enzyme's activity.

Cellular Target Engagement Studies Utilizing Chemical Probes Derived from this compound

While specific chemical probes derived directly from this compound for cellular target engagement studies are not documented, the pronounced biological effects of its derivatives in cellular assays serve as strong evidence of target engagement. The potent antiproliferative activity of the quinazoline derivatives against cancer cell lines, with IC50 values in the low micromolar range, indicates that these compounds can effectively cross the cell membrane and interact with their intracellular target, EGFR. tandfonline.com

Furthermore, studies have shown that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in the G0/G1 phase in cancer cells. tandfonline.com These cellular outcomes are consistent with the inhibition of the EGFR signaling pathway, providing indirect but compelling evidence of successful target engagement in a cellular context.

Structure-Based Drug Design Approaches Leveraging the this compound Scaffold

The this compound scaffold is a valuable starting point for structure-based drug design, particularly in the development of kinase inhibitors. The 3-chloro-4-(3-fluorobenzyloxy)phenylamino group has been identified as a key pharmacophore that can be combined with various heterocyclic cores, such as quinazoline, to generate potent and selective inhibitors. tandfonline.com

The process of drug design often involves iterative cycles of chemical synthesis, biological evaluation, and computational modeling. The lipophilic nature of the 3-chloro-4-(3-fluorobenzyloxy)phenylamino group, combined with the hydrogen bonding capacity of the quinazoline core, provides a robust framework for developing inhibitors that can effectively compete with ATP for binding to the kinase domain of EGFR. tandfonline.com The modular nature of the synthesis, starting from intermediates like this compound, allows for the systematic modification of different parts of the molecule to optimize its pharmacological properties.

Investigation of Allosteric Modulation and Orthosteric Binding Sites

Based on the available mechanistic and computational data, the quinazoline derivatives of this compound are classified as orthosteric inhibitors. They bind to the highly conserved ATP-binding site of the EGFR kinase domain, directly competing with the endogenous ATP substrate. This mode of inhibition is characteristic of many Type I kinase inhibitors.

Computational and Theoretical Investigations of 3 4 Fluorobenzyloxy Bromobenzene

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. For aromatic compounds like 3-(4-Fluorobenzyloxy)-bromobenzene, methods such as B3LYP with basis sets like 6-311++G(d,p) are commonly used to optimize molecular geometry and predict vibrational frequencies. iosrjournals.org

Electronic Structure and Reactivity: The electronic properties of a molecule are largely governed by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for determining molecular reactivity. In a related study on 1,4-dibromo-2,5-difluorobenzene, the HOMO was found to be located over the fluorine and bromine atoms, while the LUMO was delocalized over the benzene (B151609) ring. globalresearchonline.net This suggests that the HOMO → LUMO transition involves an electron density transfer from the halogen atoms to the benzene ring. globalresearchonline.net A similar charge transfer dynamic can be anticipated for this compound.

Natural Bond Orbital (NBO) analysis further clarifies the electronic landscape by detailing charge transfer interactions. For instance, in 1,4-dibromo-2,5-difluorobenzene, NBO analysis revealed charge transfer from the fluorine and bromine atoms to the π* orbitals of the benzene ring. globalresearchonline.net Molecular Electrostatic Potential (MEP) maps are also valuable for identifying reactive sites for electrophilic and nucleophilic attacks. globalresearchonline.net

Spectroscopic Properties: Computational methods can predict spectroscopic data, such as FT-IR and FT-Raman frequencies, with a high degree of accuracy. globalresearchonline.net Theoretical calculations of vibrational frequencies for similar halogenated benzene derivatives have shown good agreement with experimental data. globalresearchonline.netprensipjournals.com Time-dependent DFT (TD-DFT) calculations are employed to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. semanticscholar.org

| Property | Predicted Value/Characteristic | Method |

| HOMO-LUMO Energy Gap | ~5.444 eV (by analogy) | B3LYP/6-311++G(d,p) globalresearchonline.net |

| Electron Density | Transfer from halogen/oxygen to benzene ring | NBO Analysis iosrjournals.orgglobalresearchonline.net |

| Reactive Sites | Halogen and oxygen atoms for electrophilic/nucleophilic attack | MEP Analysis globalresearchonline.net |

| Vibrational Frequencies | Good agreement with experimental data | DFT/B3LYP globalresearchonline.netprensipjournals.com |

| UV-Vis Absorption | Predictable via TD-DFT | TD-DFT/B3LYP semanticscholar.org |

Conformational Space Exploration and Energy Landscape Mapping of this compound

The flexibility of the ether linkage in this compound allows for multiple conformations. Understanding the conformational space and the corresponding energy landscape is crucial for predicting its biological activity and physical properties.

Computational methods can systematically explore the potential energy surface of the molecule by rotating the single bonds. For each conformation, the energy can be calculated, leading to a map of stable and transition state structures. Studies on molecules with rotatable bonds have shown that even structurally similar compounds can have significantly different conformational preferences, which in turn affects their properties. nih.gov The presence of the bulky bromine atom and the polar fluorine atom will influence the preferred dihedral angles of the benzyl (B1604629) and phenyl rings relative to the ether oxygen.

Molecular Dynamics Simulations for Ligand-Target Interactions and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into how a ligand like this compound might interact with a biological target and how it is affected by its environment. nih.govrjpbcs.com

Ligand-Target Interactions: MD simulations can be used to study the stability of a ligand-protein complex. mdpi.com By simulating the complex over nanoseconds, one can observe the conformational changes and key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. mdpi.comnih.gov The root mean square deviation (RMSD) of the protein backbone and the ligand can indicate the stability of the complex over the simulation time. nih.govmdpi.com

Solvent Effects: The solvent environment can significantly influence the conformation and properties of a molecule. researchgate.net MD simulations in explicit solvent can reveal how solvent molecules interact with the solute and affect its dynamics and energetics. chemrxiv.org For instance, the polarity of the solvent can alter the vibrational frequencies and chemical reactivity of a molecule. researchgate.net

| Simulation Type | Key Insights |

| Ligand-Target MD | Binding stability, key interactions, conformational changes nih.govmdpi.comnih.gov |

| Solvent MD | Influence of solvent on conformation, dynamics, and properties researchgate.netchemrxiv.org |

Prediction of Molecular Descriptors and Physicochemical Properties (e.g., LogP, pKa) for Analogues

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors are fundamental in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies.

For analogues of this compound, various physicochemical properties can be predicted using computational tools. Lipophilicity, often expressed as LogP (the logarithm of the partition coefficient between octanol (B41247) and water), is a critical determinant of a molecule's pharmacokinetic behavior. nih.gov Other important descriptors include molecular weight, number of hydrogen bond donors and acceptors, and polar surface area. researchgate.net These properties are crucial for assessing the "drug-likeness" of a compound. researchgate.net

| Descriptor | Importance |

| LogP | Lipophilicity, membrane permeability nih.gov |

| Molecular Weight | Size, absorption |

| H-bond donors/acceptors | Solubility, binding affinity |

| Polar Surface Area | Membrane permeability |

| pKa | Ionization state at physiological pH |

In Silico ADMET Predictions and Their Correlation with In Vitro Assays (Focus on theoretical metabolism and distribution, excluding human data)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a vital part of modern drug discovery, helping to identify promising candidates early in the process. researchgate.netdrugdiscoverytoday.com

Metabolism Prediction: Computational models can predict the likely sites of metabolism on a molecule. For this compound, this would likely involve hydroxylation of the aromatic rings or cleavage of the ether bond by cytochrome P450 enzymes. These predictions are often based on the reactivity of different parts of the molecule and their accessibility.

Distribution Prediction: The distribution of a compound throughout the body is influenced by its ability to cross biological membranes and bind to plasma proteins. nih.gov In silico models can predict properties like blood-brain barrier penetration and plasma protein binding based on the molecule's physicochemical descriptors. rjpbcs.com While these predictions provide valuable initial assessments, they need to be correlated with in vitro assays for validation. nih.gov

| ADME Property | Predicted Aspect |

| Metabolism | Sites of enzymatic action (e.g., hydroxylation, ether cleavage) |

| Distribution | Blood-brain barrier penetration, plasma protein binding rjpbcs.com |

Virtual Screening and Ligand-Based Design Methodologies Applied to this compound

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov

Virtual Screening: If this compound were identified as a hit compound, virtual screening could be employed to find analogues with potentially improved activity. frontiersin.org This can be done through ligand-based or structure-based approaches. In ligand-based virtual screening, molecules with similar 2D or 3D features to the known active compound are sought. nih.gov

Ligand-Based Design: This approach uses the knowledge of active molecules to design new ones. nih.gov Pharmacophore modeling, a key technique in ligand-based design, identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active. A pharmacophore model derived from this compound and its active analogues could then be used to design novel compounds with a higher probability of being active.

Applications of 3 4 Fluorobenzyloxy Bromobenzene As a Chemical Precursor and Molecular Probe

Utilization in the Synthesis of Complex Organic Molecules and Natural Products

The presence of a bromine atom on the phenyl ring of 3-(4-Fluorobenzyloxy)-bromobenzene makes it an ideal substrate for a variety of cross-coupling reactions. These reactions are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds, which are crucial for the assembly of complex molecular architectures. For instance, similar brominated aromatic compounds are widely employed in palladium-catalyzed reactions such as the Suzuki, Stille, and Heck couplings. These methodologies allow for the introduction of diverse substituents at the brominated position, enabling the synthesis of a wide array of more complex molecules.

While specific examples detailing the use of this compound in the total synthesis of natural products are not extensively documented in public literature, the utility of structurally related bromo- and fluoro-substituted aromatic compounds is well-established. For example, various multi-halogenated building blocks are used as intermediates in the synthesis of pharmaceuticals and agrochemicals. A patent for the preparation of 3,4,5-trifluorobromobenzene highlights its use in synthesizing cathepsin C inhibitors, where the brominated position is converted to a borane (B79455) reagent for subsequent coupling reactions. google.com This suggests a potential pathway where this compound could serve as a precursor to biologically active compounds. The 4-fluorobenzyl moiety can also influence the biological activity and pharmacokinetic properties of the final product, a common strategy in medicinal chemistry.

Development of Fluorescent or Radioligand Probes for Biochemical and Cellular Research

The development of molecular probes for imaging and quantifying biological processes is a cornerstone of modern biochemical and cellular research. ebrary.netnih.gov The scaffold of this compound offers a platform for the design of both fluorescent and radiolabeled probes.

Fluorescent Probes: The core structure can be chemically modified to incorporate a fluorophore. The synthesis of fluorescent probes often involves coupling a recognition element (pharmacophore) to a fluorescent dye. nih.gov The this compound molecule can act as a versatile linker or part of the pharmacophore, to which a fluorescent tag can be attached. The fluorine atom can also be exploited to fine-tune the photophysical properties of the resulting probe.

Radioligand Probes: The introduction of a radionuclide, such as fluorine-18 (B77423) (¹⁸F), is a key step in the synthesis of positron emission tomography (PET) radiotracers. The stable fluorine atom in this compound could potentially be replaced with ¹⁸F through nucleophilic substitution, although this would require a suitable leaving group at that position. More commonly, the bromo-functionalized part of the molecule can be used for the attachment of a chelating agent capable of sequestering a metallic radionuclide. nih.gov The development of such radioligands is crucial for non-invasive imaging in preclinical and clinical research. nih.gov

Role as a Scaffold in Combinatorial Library Synthesis and High-Throughput Screening Initiatives

Combinatorial chemistry aims to rapidly generate large and diverse libraries of compounds for high-throughput screening (HTS) to identify new drug leads. nih.govrsc.org The structure of this compound is well-suited for this purpose. The bromine atom serves as a handle for diversification through various chemical transformations, allowing for the attachment of a wide range of chemical moieties.

By systematically reacting this compound with a collection of different building blocks, a library of related compounds with varying substituents can be synthesized. This library can then be screened against a biological target of interest to identify "hit" compounds with desired activity. The 4-fluorobenzyl group can provide a constant structural element across the library, while modifications at the brominated position explore the chemical space around a potential binding pocket.

Integration into Fragment-Based Drug Discovery and Lead Identification Programs (Pre-clinical, conceptual)

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying lead compounds. ebrary.net FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to a biological target. ebrary.net These initial hits are then optimized and grown into more potent drug candidates.

With a molecular weight of 281.12 g/mol , this compound itself is larger than a typical fragment. However, its constituent parts, such as a fluorobenzyl group or a bromophenoxy group, represent potential fragments. More importantly, this compound can serve as a starting point for the synthesis of a focused library of fragments. For instance, the bromine atom can be replaced with various small chemical groups to generate a collection of fragments for screening. The presence of fluorine is particularly advantageous for ¹⁹F-NMR-based screening, a sensitive technique for detecting fragment binding. dtu.dk

Exploration as a Tool for Chemical Biology Research and Target Validation

Chemical biology utilizes small molecules to perturb and study biological systems. rsc.org In this context, derivatives of this compound could be developed as chemical probes to investigate the function of specific proteins or pathways. For example, if a derivative of this compound is found to have a specific biological effect in a phenotypic screen, it can be further modified to create tools for target identification and validation. rsc.org

One such approach involves creating an affinity-based probe by attaching a reactive group or a tag (like biotin (B1667282) or a photo-crosslinker) to the molecule. This modified probe can then be used to pull down its cellular binding partners, thereby identifying the protein target responsible for the observed biological effect. The versatile chemical handles on the this compound scaffold make it an attractive starting point for the design and synthesis of such chemical biology tools.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(4-fluorobenzyloxy)-bromobenzene, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or Williamson ether synthesis. For example, reacting 3-bromophenol with 4-fluorobenzyl bromide under anhydrous conditions using potassium carbonate (K₂CO₃) as a base in acetonitrile at reflux (60–80°C) achieves efficient ether bond formation . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of phenol to benzyl bromide), inert atmosphere (N₂/Ar), and reaction time (12–24 hr). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H NMR confirms the ether linkage (δ 4.9–5.2 ppm for -OCH₂-), while ¹⁹F NMR identifies the fluorine environment (δ -115 to -120 ppm for para-fluorine). ¹³C NMR resolves aromatic carbons adjacent to bromine (δ 120–130 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass (e.g., 294.9921 [M+H]⁺) validates molecular formula (C₁₃H₉BrFO) .

- HPLC : Reverse-phase C18 columns (e.g., LiChrosorb® RP-8) with UV detection (254 nm) assess purity (>98%) .

Q. What safety protocols are essential for handling 3-(4-luorobenzyloxy)-bromobenzene in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for synthesis and handling .

- Storage : Store in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How does the electronic influence of the 4-fluorobenzyloxy group affect regioselectivity in electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer : The electron-withdrawing fluorine atom deactivates the benzene ring, directing EAS (e.g., nitration, sulfonation) to the meta position relative to the bromine. Computational modeling (DFT at B3LYP/6-31G* level) predicts charge distribution, confirming meta selectivity via Mulliken population analysis. Experimental validation involves monitoring reaction intermediates with LC-MS .

Q. What strategies mitigate contradictions in spectroscopic data when synthesizing derivatives of this compound?

- Methodological Answer : Discrepancies (e.g., unexpected ¹H NMR splitting or HRMS deviations) often arise from:

- Steric hindrance : Use NOESY to confirm spatial proximity of substituents.

- Tautomerism/pH effects : Conduct NMR in deuterated DMSO or CDCl₃ to stabilize structures.

- Byproduct formation : Optimize reaction time and employ preparative TLC for isolation .

Q. How can this compound serve as a precursor in synthesizing supramolecular or polymeric materials?

- Methodological Answer : The bromine atom enables cross-coupling (e.g., Suzuki-Miyaura) to introduce functional groups (e.g., boronic acids) for polymer backbones. For example:

- Polymer Modification : React with Grignard reagents to form carbon-carbon bonds, creating brominated polystyrene analogs for flame-retardant materials.

- Coordination Polymers : Utilize Pd-catalyzed coupling to integrate metal-organic frameworks (MOFs) with tailored porosity .

Q. What challenges arise in scaling up the synthesis of this compound for gram-to-kilogram production, and how are they addressed?

- Methodological Answer : Key challenges include:

- Exothermic reactions : Use jacketed reactors with temperature-controlled (−10°C to 150°C) circulation.

- Purification at scale : Replace column chromatography with fractional distillation or recrystallization (solvent: hexane/dichloromethane).

- Byproduct management : Implement inline IR spectroscopy to monitor reaction progress and automate quenching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.